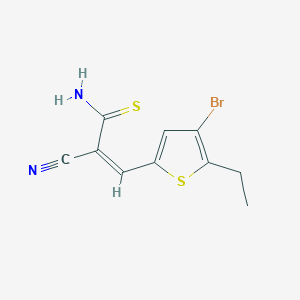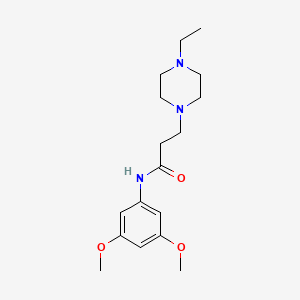![molecular formula C18H19Cl2N3O3 B5581335 2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0803469 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Applications
Pyrimidin-2-ol derivatives demonstrate significant biological activities, including antiviral and anticancer properties. These compounds, including variations like 2,4-diamino-6-hydroxypyrimidines substituted with various groups, have shown inhibitory activity against a range of viruses and cancer cells. Notably, certain derivatives have marked antiretroviral activity, highlighting their potential in treating diseases caused by retroviruses such as HIV (Hocková et al., 2003).
Agricultural Chemistry
Pyrimidin-2-ol derivatives also find applications in agricultural chemistry, serving as intermediates in the synthesis of herbicides and pesticides. For instance, compounds like chlorimuron-ethyl, derived from pyrimidin-2-ol structures, are utilized for controlling broadleaved weeds in crops such as soybeans and maize. These compounds undergo degradation in the environment, underlining the importance of understanding their degradation pathways for environmental safety (Seema B. Sharma et al., 2012).
Antimicrobial and Antifungal Activities
Pyrimidin-2-ol derivatives, including those with modifications like chloro and methoxy groups, have demonstrated antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have been explored for their efficacy against bacteria and fungi, indicating their potential as antimicrobial agents. The structural modifications on the pyrimidin-2-ol scaffold influence their biological activities, offering a pathway to new therapeutic agents (N. N. Jafar et al., 2017).
Organic Synthesis and Chemical Reactivity
The compound and its derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules for pharmaceutical applications. Their reactivity and functionalization capabilities allow for the synthesis of a diverse range of heterocyclic compounds, which are crucial in drug development and synthesis of biologically active molecules. Research has delved into novel synthetic routes and transformations of pyrimidin-2-ol derivatives, expanding the toolkit for medicinal chemistry (O. Farouk et al., 2021).
Nonlinear Optical Materials
Derivatives of pyrimidin-2-ol have been explored for their potential in nonlinear optical (NLO) applications due to their promising electronic and structural properties. The exploration of thiopyrimidine derivatives, in particular, has shown considerable NLO character, suggesting their suitability for optoelectronic applications. These studies highlight the versatility of pyrimidin-2-ol derivatives beyond their biological activities, extending into materials science (A. Hussain et al., 2020).
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-(3-methoxypiperidine-1-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-26-11-4-3-7-23(10-11)18(25)13-9-21-16(22-17(13)24)8-12-14(19)5-2-6-15(12)20/h2,5-6,9,11H,3-4,7-8,10H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXVXDRFFYAWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581254.png)



![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5581289.png)



![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
